

Colestolone (C₂₇H₄₄O₂): A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: **Colestolone**

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Abstract

Colestolone, with the chemical formula C₂₇H₄₄O₂, is a significant regulator of cholesterol metabolism. Identified as a potent hypocholesterolemic agent, its primary mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of **Colestolone**, its synthesis, and its biological activity, with a focus on its inhibitory effects on cholesterol synthesis. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical Structure and Identification

Colestolone is a cholestane derivative with a ketone group at the C-15 position. Its systematic IUPAC name is (3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one. Key chemical identifiers are summarized in the table below for easy reference.

Identifier	Value
IUPAC Name	(3S,5S,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
SMILES	CC(C)CCCC(C)[C@H]1CC(=O)C2=C3CC[C@H]4C--INVALID-LINK--O
InChI Key	LINVVMHRTUSXHL-NDNSGUFDSA-N
CAS Number	50673-97-7
Molecular Formula	C ₂₇ H ₄₄ O ₂
Molecular Weight	400.65 g/mol

Experimental Protocols

Representative Synthesis of Colestolone

A four-step synthesis of 3 β -hydroxy-5 α -cholest-8(14)-en-15-one (**Colestolone**) from 7-dehydrocholesterol has been described.^[1] This method is reported to be efficient and suitable for large-scale production.^[1] The overall process involves:

- Protection of the 3 β -hydroxyl group of 7-dehydrocholesterol: This is a standard procedure in steroid synthesis to prevent unwanted reactions at this position. Acetylation or benzoylation are common methods.
- Epoxidation of the Δ 7 double bond: The protected 7-dehydrocholesterol is treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid), to form an epoxide at the 7,8-position.
- Rearrangement of the epoxide: The epoxide is then subjected to a rearrangement reaction, typically acid-catalyzed, to introduce the 15-keto group and shift the double bond to the 8(14) position.

- Deprotection of the 3β -hydroxyl group: The protecting group is removed to yield the final product, **Colestolone**.

A detailed protocol for a similar sterol synthesis is as follows (Note: This is a representative protocol and may require optimization for the specific synthesis of **Colestolone**):

Step 1: Acetylation of 7-dehydrocholesterol

- Dissolve 7-dehydrocholesterol in pyridine.
- Add acetic anhydride and stir at room temperature for 24 hours.
- Pour the reaction mixture into ice-water and extract the product with diethyl ether.
- Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-dehydrocholesterol acetate.

Step 2: Epoxidation

- Dissolve the 7-dehydrocholesterol acetate in a chlorinated solvent like dichloromethane.
- Add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0°C.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Wash the reaction mixture with a solution of sodium bisulfite and then with saturated sodium bicarbonate solution.
- Dry the organic layer and concentrate to yield the crude epoxide.

Step 3: Rearrangement and Hydrolysis

- Dissolve the crude epoxide in a suitable solvent such as aqueous dioxane.
- Add a catalytic amount of a strong acid (e.g., perchloric acid).

- Heat the mixture under reflux for several hours. This step should be carefully monitored by thin-layer chromatography (TLC) for the formation of the desired product.
- Neutralize the reaction mixture and extract the product.

Step 4: Deprotection

- Dissolve the product from the previous step in a mixture of methanol and a suitable base (e.g., potassium carbonate).
- Stir at room temperature until the deprotection is complete (monitored by TLC).
- Neutralize, extract the product, and purify by column chromatography to obtain **Colestolone**.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of **Colestolone** on HMG-CoA reductase can be determined using a spectrophotometric assay that measures the rate of NADPH oxidation. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

Materials:

- HMG-CoA reductase enzyme
- HMG-CoA substrate
- NADPH
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
- **Colestolone** (dissolved in a suitable solvent like DMSO)
- UV-Vis Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate in a cuvette or a 96-well plate.

- Add a specific concentration of **Colestolone** to the test samples. For the control, add the same volume of the solvent used to dissolve **Colestolone**.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the reaction by adding HMG-CoA reductase to the mixture.
- Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
- Calculate the rate of the reaction (decrease in absorbance per minute) for both the control and the test samples.
- The percentage of inhibition can be calculated using the formula: % Inhibition = $[(\text{Rate_control} - \text{Rate_test}) / \text{Rate_control}] * 100$
- To determine the IC50 value, perform the assay with a range of **Colestolone** concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

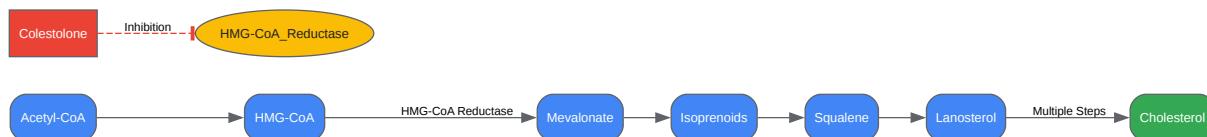
Biological Activity and Quantitative Data

Colestolone is a potent inhibitor of sterol biosynthesis and exhibits significant hypocholesterolemic activity.^[2] While specific IC50 values for **Colestolone**'s inhibition of HMG-CoA reductase are not readily available in the public domain, studies on related compounds and its known biological effects provide strong evidence of its potent inhibitory action. For instance, an active metabolite of **Colestolone**, 3 β ,25-dihydroxy-5 α -cholest-8(14)-en-15-one, has been identified, suggesting a metabolic pathway that contributes to its overall activity.^[3] In vivo studies have demonstrated its effectiveness; oral administration of **Colestolone** to baboons at dosages of 50 and 75 mg/kg of body weight resulted in a significant hypocholesterolemic effect.^[2]

Parameter	Value	Reference
Biological Activity	Potent inhibitor of sterol biosynthesis, Hypocholesterolemic agent	[2]
In vivo Efficacy	Significant hypcholesterolemic action in baboons at 50 and 75 mg/kg (oral)	[2]

Signaling Pathway and Mechanism of Action

Colestolone exerts its hypocholesterolemic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition reduces the endogenous production of cholesterol.



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Cholesterol Biosynthesis Pathway and Inhibition by **Colestolone**.

Conclusion

Colestolone is a well-characterized sterol with potent inhibitory effects on cholesterol biosynthesis. Its defined chemical structure and mechanism of action make it a valuable molecule for research in lipid metabolism and the development of novel hypocholesterolemic agents. The provided experimental protocols and data serve as a foundation for further investigation into its therapeutic potential.

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References

- 1. Concerning the chemical synthesis of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, a novel regulator of cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5 alpha-Cholest-8(14)-en-3 beta-ol-15-one, a potent inhibitor of sterol biosynthesis, lowers serum cholesterol and alters distributions of cholesterol in lipoproteins in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of sterol synthesis. 3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one, an active metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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